molecular formula C11H13ClFNO B10970871 2-chloro-4-fluoro-N-(2-methylpropyl)benzamide

2-chloro-4-fluoro-N-(2-methylpropyl)benzamide

Cat. No.: B10970871
M. Wt: 229.68 g/mol
InChI Key: OPUVOPSDQHRBQJ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-methylpropyl)benzamide is an organic compound with the molecular formula C11H13ClFNO It is a derivative of benzamide, featuring both chloro and fluoro substituents on the benzene ring, as well as an N-(2-methylpropyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-methylpropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzoic acid and 2-methylpropylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 2-chloro-4-fluorobenzoic acid is activated using a coupling reagent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acyl chloride.

    Amidation: The acyl chloride is then reacted with 2-methylpropylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, leading to the formation of different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation: Products with oxidized functional groups such as carboxylic acids or aldehydes.

    Reduction: Products with reduced functional groups such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-4-fluoro-N-(2-methylpropyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-methylpropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluoro-N,N-bis(2-methylpropyl)benzamide: Similar structure but with two N-(2-methylpropyl) groups.

    4-chloro-2-fluoro-N-(2-methylpropyl)benzamide: Isomer with different positions of chloro and fluoro substituents.

Uniqueness

2-chloro-4-fluoro-N-(2-methylpropyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of chloro and fluoro groups provides distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H13ClFNO/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

OPUVOPSDQHRBQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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